molecular formula C18H19N3O3S B4057976 N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide

Cat. No.: B4057976
M. Wt: 357.4 g/mol
InChI Key: XHADSIOZOMYJBR-UHFFFAOYSA-N
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Description

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrobenzamide moiety and a carbamothioyl group attached to a butyl-substituted phenyl ring.

Scientific Research Applications

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of reduced nitrobenzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide
  • N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide

Uniqueness

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a carbamothioyl group. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-3-12(2)13-8-4-6-10-15(13)19-18(25)20-17(22)14-9-5-7-11-16(14)21(23)24/h4-12H,3H2,1-2H3,(H2,19,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHADSIOZOMYJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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